1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
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Overview
Description
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both ethoxy and fluorophenyl groups attached to a sulfonyl azetidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Ethoxy-Fluorophenyl Intermediate: This step involves the reaction of 4-ethoxy-3-fluorobenzene with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonyl derivative.
Azetidine Ring Formation: The sulfonyl derivative is then reacted with an azetidine precursor under suitable conditions, such as heating in the presence of a catalyst, to form the azetidine ring.
Introduction of the Isobutylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with biological molecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methoxy-3-fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
- 1-((4-Ethoxy-3-chlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
- 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(methylsulfonyl)azetidine
Uniqueness
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is unique due to the combination of ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of both sulfonyl groups also adds to its distinctiveness, potentially enhancing its stability and interactions with other molecules.
Properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO5S2/c1-4-22-15-6-5-12(7-14(15)16)24(20,21)17-8-13(9-17)23(18,19)10-11(2)3/h5-7,11,13H,4,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGPXCFNVILMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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